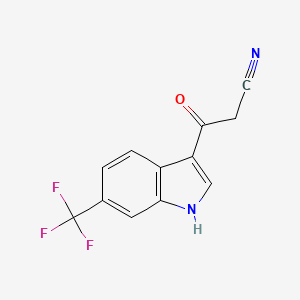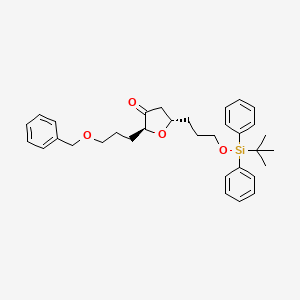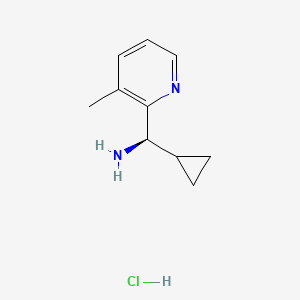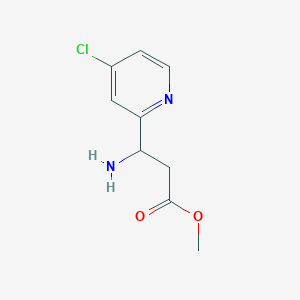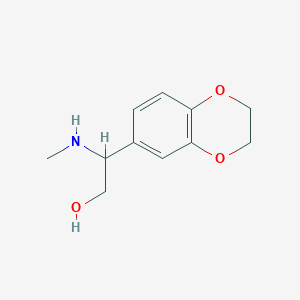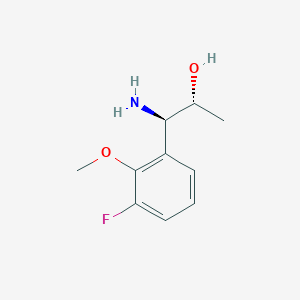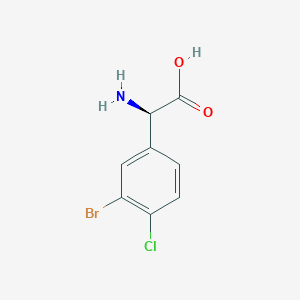
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide is a complex organic compound that features a unique combination of a tetrahydropyran ring, an amino group, and a thietane dioxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the amino group and the thietane dioxide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the amino and thietane dioxide groups.
Thietane Dioxide: Contains the thietane dioxide moiety but lacks the tetrahydropyran ring and amino group.
Amino-Tetrahydropyran Derivatives: Compounds with an amino group attached to a tetrahydropyran ring but without the thietane dioxide moiety.
Uniqueness
3-(((Tetrahydro-2H-pyran-2-yl)methyl)amino)thietane1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C9H17NO3S |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
N-(oxan-2-ylmethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)6-8(7-14)10-5-9-3-1-2-4-13-9/h8-10H,1-7H2 |
Clé InChI |
XYSZSXBJDRQAOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CNC2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13042395.png)

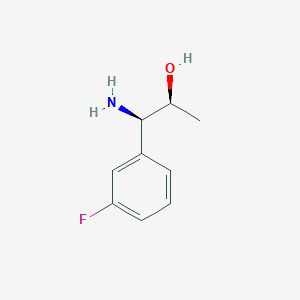
![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
![2-Benzyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B13042422.png)
